molecular formula C14H12F3NO B1318830 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline CAS No. 937596-42-4

2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B1318830
CAS No.: 937596-42-4
M. Wt: 267.25 g/mol
InChI Key: QRUSKLPDISMZSL-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C14H12F3NO and a molecular weight of 267.25 g/mol, this aniline derivative is characterized by a phenoxy substituent and a strategically positioned trifluoromethyl group . The incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in modern medicinal chemistry, as it can significantly influence a compound's properties by affecting its lipophilicity, metabolic stability, solubility, and overall pharmacokinetic profile . This makes -CF3 containing building blocks, such as this aniline, highly valuable in the design and synthesis of New Chemical Entities (NCEs) for various therapeutic applications . Researchers utilize this specific compound as a key intermediate in the discovery of novel bioactive molecules. Its structure is particularly relevant in the development of antimicrobial agents; for instance, structurally similar trifluoromethyl-substituted anilines have been used to create potent pyrazole derivatives that demonstrate strong activity against challenging Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The compound is provided for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(3-methylphenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-9-3-2-4-11(7-9)19-13-6-5-10(8-12(13)18)14(15,16)17/h2-8H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUSKLPDISMZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Route

This method involves coupling 3-methylphenol with a pre-functionalized nitrobenzene derivative containing a trifluoromethyl group.

Steps :

  • Phenoxy Group Introduction :

    • React 5-nitro-2-(trifluoromethyl)chlorobenzene with 3-methylphenol in DMF at 120°C using K₂CO₃ as base.
    • Typical molar ratio: 1:1.2 (chlorobenzene:phenol).
  • Nitro Reduction :

    • Catalytic hydrogenation (H₂, 5% Pd/C, ethanol, 40°C, 4–6 h) reduces the nitro group to an amine.
    • Yield: 85–90% after purification via recrystallization (ethanol/water).

Key Data :

Step Conditions Yield (%) Purity (%)
Chlorination Cl₂/AlCl₃, 70°C, 8 h 78 95
Phenoxy Coupling K₂CO₃/DMF, 120°C, 12 h 82 97
Nitro Reduction H₂/Pd-C, 40°C, 5 h 89 99

Ullmann Coupling Approach

This route employs copper-catalyzed coupling between 3-methylphenol and a brominated trifluoromethylaniline intermediate.

Steps :

  • Coupling Reaction :

    • Mix 2-bromo-5-(trifluoromethyl)aniline with 3-methylphenol, CuI (10 mol%), and K₃PO₄ in DMSO (140°C, 24 h).
  • Purification :

    • Column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates the product.

Key Data :

Parameter Value
Coupling Temperature 140°C
Catalyst Loading 10 mol% CuI
Reaction Time 24 h
Yield 75%

A streamlined method combining nitro reduction and phenoxy group introduction.

Procedure :

  • React 2-nitro-5-(trifluoromethyl)chlorobenzene with 3-methylphenol and NH₄HCO₃ in ethanol/H₂O (1:1) under H₂ (4 atm, 50°C, 12 h).
  • Pd/C (5 wt%) serves as a dual catalyst for both coupling and reduction.

Advantages :

  • Eliminates intermediate isolation steps.
  • Total yield: 80% with GC purity >98%.

Industrial-Scale Optimization

For bulk production, continuous flow reactors improve efficiency:

Critical Analysis of Methods

Method Pros Cons
SNAr High purity, scalable Requires toxic solvents (DMF)
Ullmann Coupling Broad substrate tolerance Long reaction time (24 h)
One-Pot Time-efficient Limited to specific substrates

Chemical Reactions Analysis

2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the trifluoromethyl and methylphenoxy groups can be substituted with other functional groups using reagents like halogens or nitrating agents.

Scientific Research Applications

Pharmaceutical Applications

2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline has potential therapeutic uses due to its unique structural characteristics. Research indicates that compounds with similar structures exhibit anti-cancer properties and can serve as intermediates in drug synthesis.

Case Study: Anticancer Activity

A study investigated the anticancer properties of structurally related compounds, revealing that modifications in the trifluoromethyl group significantly affect biological activity. The compound's ability to inhibit cell proliferation was assessed using various cancer cell lines, demonstrating promising results in reducing tumor growth rates compared to control groups .

CompoundIC50 (µM)Cell Line
This compound1.5A549 (Lung cancer)
Control Drug (Doxorubicin)0.5A549

Agrochemical Applications

The compound is also explored as a potential pesticide intermediate. Its chemical structure allows for the synthesis of pyrazole-type insecticides, which are effective against various agricultural pests.

Synthesis Pathway

The synthesis of pyrazole derivatives from this compound involves halogenation and subsequent reactions to form active insecticides like Fipronil .

Reaction StepDescription
HalogenationIntroduction of halogen groups to enhance reactivity
AmmoniationFormation of amine derivatives for further reactions

Material Science Applications

In material science, this compound is investigated for its potential use in developing advanced coatings and polymers due to its chemical stability and resistance to environmental degradation.

Case Study: Coating Formulations

Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and reduce wear in industrial applications. Coatings developed with this compound displayed superior performance under high-temperature conditions compared to traditional materials .

PropertyTraditional CoatingCoating with this compound
Thermal Stability (°C)150200
Wear Resistance (mg loss)5020

Cosmetic Applications

The compound's properties are also being explored in cosmetic formulations, particularly in skin care products where stability and efficacy are paramount.

Formulation Studies

Experimental designs have shown that formulations containing this compound exhibit enhanced moisturizing effects and improved sensory attributes on the skin .

IngredientEffect on Skin
This compoundIncreases hydration levels
Other Ingredients (e.g., Glycerin)Provides additional moisture

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The methylphenoxy group can interact with hydrophobic pockets within the target proteins, stabilizing the compound-protein complex and modulating the protein’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

The biological activity and reactivity of trifluoromethylaniline derivatives are highly influenced by substituent positions and electronic properties.

Table 1: Structural and Electronic Comparison
Compound Name (CAS No.) Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
Target Compound (937596-42-4) 2-(3-Methylphenoxy), 5-CF₃ C₁₄H₁₂F₃NO 267.25 - Methylphenoxy: Moderate electron-donating
- CF₃: Strong electron-withdrawing
2-(3-Methoxyphenoxy)-5-CF₃-aniline (728907-96-8) 2-(3-Methoxyphenoxy), 5-CF₃ C₁₄H₁₂NO₂F₃ 283.24 - Methoxy: Strong electron-donating
- Enhanced polarity vs. methylphenoxy
2-(4-Ethoxyphenoxy)-5-CF₃-aniline (565166-66-7) 2-(4-Ethoxyphenoxy), 5-CF₃ C₁₅H₁₄F₃NO₂ 297.28 - Ethoxy: Bulkier, electron-donating
- Increased steric hindrance
2-Piperidin-4-yl-5-CF₃-aniline (1260823-98-0) 2-Piperidinyl, 5-CF₃ C₁₂H₁₅F₃N₂ 244.26 - Piperidine: Basic nitrogen, potential for salt formation
- Aliphatic vs. aromatic substituent
3-Methoxy-5-CF₃-aniline (349-55-3) 3-Methoxy, 5-CF₃ C₈H₈F₃NO 191.15 - Meta-methoxy: Alters conjugation
- Reduced steric effects

Key Observations :

  • Ortho Effect : Substitution at position 2 (ortho to -NH₂) reduces basicity compared to para-substituted analogs, as seen in 2-(trifluoromethyl)aniline derivatives .
  • Trifluoromethyl Impact : The -CF₃ group enhances metabolic stability and lipophilicity, critical for drug-like properties .

Mechanistic Insights :

  • Ortho-Substituted CF₃ : Derivatives like 2-(trifluoromethyl)aniline exhibit superior activity due to optimal steric and electronic interactions with biological targets .
  • Phenoxy vs. Alkoxy Groups: Phenoxy substituents (e.g., 3-methylphenoxy) may improve membrane permeability compared to polar alkoxy groups (e.g., ethoxy) .

Biological Activity

2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline is an organic compound notable for its unique structural features, including a trifluoromethyl group and a methylphenoxy moiety attached to an aniline core. Its molecular formula is C₁₄H₁₂F₃N O, and it has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.

The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with various biological targets. The methylphenoxy group may engage with hydrophobic regions of target proteins, influencing their activity. The synthesis of this compound typically involves reacting 3-methylphenol with 2,5-dichloroaniline in the presence of a base such as potassium carbonate and solvents like dimethylformamide (DMF) .

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. These interactions can modulate protein activity through binding mechanisms that affect enzymatic functions or receptor signaling pathways. The compound has shown promise in biochemical assays aimed at understanding its role in cellular processes.

Target Interactions

  • Enzymes : The compound's lipophilicity allows it to effectively engage with lipid membranes and various enzymes, potentially inhibiting or activating their functions.
  • Receptors : It may also interact with specific receptors, influencing downstream signaling pathways crucial for cellular communication.

Biological Activity Data

The following table summarizes some key studies regarding the biological activities associated with this compound:

Study ReferenceBiological Activity ObservedMethodologyKey Findings
Enzyme modulationIn vitro assaysDemonstrated significant inhibition of target enzyme activity.
Anticancer propertiesCell line studiesInduced apoptosis in breast cancer cell lines at specific concentrations.
Antimicrobial effectsDisk diffusion methodShowed effective inhibition against several bacterial strains.

Case Studies

  • Anticancer Activity : In a study focusing on breast cancer cells, this compound was found to inhibit cell proliferation and induce apoptosis. This effect was linked to its ability to bind to fibroblast growth factor receptors (FGFRs), disrupting their signaling pathways .
  • Antimicrobial Properties : Another investigation utilized disk diffusion methods to assess the antimicrobial efficacy of the compound against various bacterial strains. Results indicated a notable zone of inhibition, suggesting its potential as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline?

Answer: The synthesis typically involves multi-step processes:

Nitration : Introduce a nitro group to the aromatic ring under controlled temperatures (-20°C to +80°C) using nitrating agents like HNO₃/H₂SO₄ .

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine .

Coupling Reactions : Suzuki-Miyaura cross-coupling with boronic esters or aryl halides in the presence of Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) .
Key Considerations :

  • Purification via silica gel or C18 reverse-phase chromatography .
  • Solvent systems (e.g., toluene/ethanol/water mixtures) influence reaction efficiency .

Q. What spectroscopic methods are recommended for structural confirmation?

Answer:

  • LCMS : Confirm molecular weight (e.g., m/z 279 [M+H]⁺) .
  • HPLC : Determine purity and retention times (e.g., 0.78 minutes under SQD-FA05 conditions) .
  • NMR : Assign aromatic protons and substituents (e.g., trifluoromethyl group at δ ~110-120 ppm for ¹⁹F NMR) .
    Methodological Tip : Use 0.03% formic acid in acetonitrile-water gradients for HPLC to resolve polar by-products .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this compound?

Answer: Optimization parameters include:

ParameterExample ConditionsImpact on YieldSource
Catalyst Loading5 mol% Pd(PPh₃)₄Increases yield to 98%
Solvent SystemDMF or toluene/ethanol/waterEnhances solubility
Temperature80–110°CAccelerates coupling
LigandTriphenylphosphineStabilizes Pd(0)

Troubleshooting : Low yields may result from moisture-sensitive intermediates; ensure anhydrous conditions and degassed solvents .

Q. How to resolve contradictions in purification outcomes between silica gel and reverse-phase chromatography?

Answer:

  • Silica Gel : Optimal for non-polar intermediates (e.g., ethyl acetate/petroleum ether systems) .
  • C18 Reverse-Phase : Preferred for polar final products (e.g., acetonitrile-water with formic acid) .
    Case Study : Silica gel may retain trifluoromethylated compounds due to polarity, whereas reverse-phase improves resolution for charged species .

Q. What strategies mitigate by-product formation during nitration?

Answer:

  • Temperature Control : Maintain -20°C to prevent over-nitration .
  • Regioselective Directing Groups : Use methoxy or trifluoromethyl groups to guide nitro placement .
  • Workup : Quench with ice-water to isolate intermediates before reduction .

Q. How to study bioactivity and biomolecular interactions of this compound?

Answer:

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization .
  • Molecular Docking : Model interactions with proteins (e.g., PyMOL) leveraging the trifluoromethyl group’s electron-withdrawing effects .
  • Metabolic Stability : Assess using liver microsomes and LC-MS/MS to track degradation .

Data Contradiction Analysis

Q. Why do similar synthetic routes yield varying purity in different studies?

Answer: Discrepancies arise from:

  • Catalyst Purity : Commercial Pd sources may contain trace metals affecting reactivity .
  • Purification Scale : Bench-scale silica gel vs. industrial flash chromatography .
  • Solvent Gradients : Stepwise vs. linear gradients in HPLC impact peak resolution .

Q. How to validate conflicting computational vs. experimental LogD values?

Answer:

  • Experimental LogD : Measure via shake-flask method (octanol/water) at pH 5.5 and 7.4 .
  • Computational Adjustments : Correct for trifluoromethyl’s hydrophobicity using QSPR models .

Methodological Tables

Q. Table 1. Comparative Reaction Conditions for Coupling Reactions

Reaction ComponentExample 1 Example 2
CatalystPd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)
SolventToluene/ethanol/waterDMF
Temperature110°C80°C
Yield98%85%

Q. Table 2. HPLC Analysis Parameters

ConditionSQD-FA05 SMD-TFA05
ColumnC18C18
Mobile PhaseAcetonitrile/waterAcetonitrile/water
Additive0.03% formic acid0.1% TFA
Retention Time0.78 minutes1.40 minutes

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